molecular formula C13H15ClN2O B1613768 8-(2-Chloro-3-pyridyl)-8-oxooctanenitrile CAS No. 890100-82-0

8-(2-Chloro-3-pyridyl)-8-oxooctanenitrile

Cat. No. B1613768
CAS RN: 890100-82-0
M. Wt: 250.72 g/mol
InChI Key: RKAWYAMDRRQJIK-UHFFFAOYSA-N
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Description

8-(2-Chloro-3-pyridyl)-8-oxooctanenitrile, also known as CPON, is an organic compound that is used in a variety of scientific research applications. CPON has a wide range of biochemical and physiological effects, making it a useful tool for researchers in a number of fields. It is an important compound for laboratory experiments, as its advantages and limitations must be understood in order to maximize its potential.

Scientific Research Applications

Organic Synthesis and Chemical Reactions

  • Novel routes for the synthesis of 3-oxoalkanenitriles and their further application in the synthesis of 2-aroylanilines and pyridine derivatives have been developed, showcasing the utility of nitrile-containing compounds in organic synthesis and chemical transformations (Al-Awadi et al., 2007).

Materials Science and Optical Properties

  • Pyridine derivatives have been characterized for their structural, optical, and diode characteristics, indicating the potential of nitrile-containing pyridine compounds in the development of new materials with specific electronic and optical properties (Zedan et al., 2020).

Pharmaceutical Applications

  • Research on pyridine derivatives has also extended into pharmacological assessments, where compounds like 6-chloro-pyridonepezils have been studied for their potential as dual AChE inhibitors, highlighting the relevance of pyridine and nitrile functionalities in the development of treatments for diseases such as Alzheimer's (Samadi et al., 2013).

Catalysis and Chemical Transformations

  • The development of new catalysts for water oxidation, employing pyridine-based ligands, demonstrates the role of pyridine derivatives in catalyzing environmentally significant reactions, further underlining the versatility of these compounds in research applications (Zong & Thummel, 2005).

Analytical and Spectroscopic Studies

  • Spectroscopic studies of copper(I) complexes with pyridine derivatives underscore the significance of these compounds in understanding metal-ligand interactions and the design of coordination compounds for various applications (Kitagawa et al., 1982).

properties

IUPAC Name

8-(2-chloropyridin-3-yl)-8-oxooctanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O/c14-13-11(7-6-10-16-13)12(17)8-4-2-1-3-5-9-15/h6-7,10H,1-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKAWYAMDRRQJIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)C(=O)CCCCCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70641808
Record name 8-(2-Chloropyridin-3-yl)-8-oxooctanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

890100-82-0
Record name 2-Chloro-η-oxo-3-pyridineoctanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890100-82-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-(2-Chloropyridin-3-yl)-8-oxooctanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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